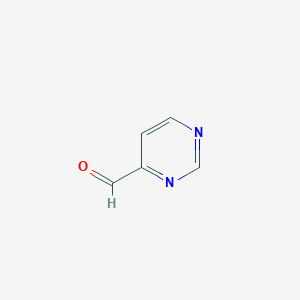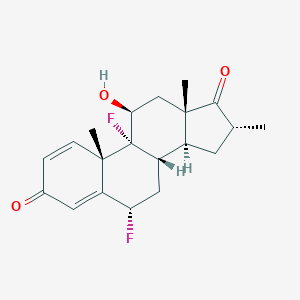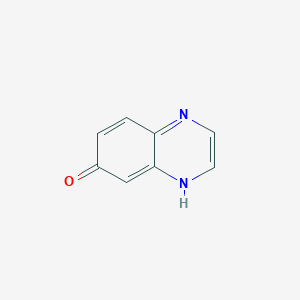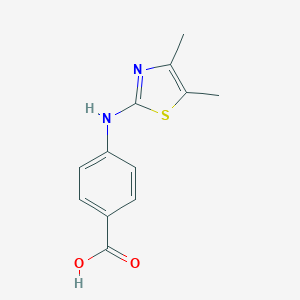
Sodium hypophosphite
Vue d'ensemble
Description
Sodium hypophosphite, also known as sodium phosphinate, is a sodium salt of hypophosphorous acid . It is used as a reducing agent for the reduction of metal salts to metals in an aqueous solution . It is also employed as a source of hydrogen in heterogeneous catalytic transfer reductions .
Synthesis Analysis
Sodium hypophosphite is often used in the synthesis of metal phosphide catalysts from annealing of metal oxides . It is also used in the pyrolysis of coal pitch to synthesize P-doped carbon nanosheet anode for ultrafast and long-term cycling sodium-ion batteries . Furthermore, it has been successfully used in the synthesis of a polycarboxylate superplasticizer .Molecular Structure Analysis
Sodium hypophosphite (NaPO2H2, also known as sodium phosphinate) is often encountered as the monohydrate, NaPO2H2·H2O . It is a solid at room temperature, appearing as odorless white crystals . It is soluble in water, and easily absorbs moisture from the air .Chemical Reactions Analysis
Sodium hypophosphite is capable of reducing nickel ions in solution to metallic nickel on metal substrates as well as on plastic substrates . The latter requires that the substrate is activated with fine particles of palladium . The resulting nickel deposit contains up to 15% phosphorus .Physical And Chemical Properties Analysis
Sodium hypophosphite is a white solid that is soluble in water . It has a molar mass of 87.98 g/mol for the anhydrous form and 105.99 g/mol for the monohydrate . It has a density of 0.8 g/cm3 for the monohydrate .Applications De Recherche Scientifique
Synthesis of Mono Alkyl Phosphinic Acids
Sodium hypophosphite acts as a radical precursor in the synthesis of mono alkyl phosphinic acids. This process involves a radical reaction with alkenes and typically uses Et3B as the initiator .
Reduction of Diazonium Salts
It serves as a reagent for the reduction of diazonium salts, which are organic compounds with significant applications in dyeing and printing textiles .
Transfer-Hydrogenation Reactions
As a hydrogen donor, Sodium hypophosphite is used in transfer-hydrogenation reactions, which are important for producing various chemical compounds .
Esterification Catalyst
This compound can catalyze esterification reactions, which are essential in synthesizing esters for fragrances, plastics, and pharmaceuticals .
Reducing Agent
Sodium hypophosphite is widely utilized as a reducing agent due to its ability to donate electrons in redox reactions .
Flame Retardant
It is used as a flame retardant in cotton fabrics, helping to inhibit or suppress the combustion process .
Electrodeposition of Metals
The compound plays a role in the electrodeposition process, particularly in depositing metals such as nickel and copper onto various surfaces .
Enhancing Properties of Alloy Films
In the preparation of amorphous and nanocrystalline alloy films, Sodium hypophosphite influences the content of elements like tungsten and phosphorus in the alloy, thereby affecting its structure and properties .
Mécanisme D'action
Target of Action
Sodium hypophosphite primarily targets metal ions , specifically nickel ions . It is capable of reducing these ions back into their base metal form . This property forms the basis for its main industrial application, which is electroless nickel plating .
Mode of Action
The compound interacts with its targets (nickel ions) through a reduction process . Sodium hypophosphite serves as a reducing agent, promoting the reduction of nickel ions in solution to metallic nickel . This process can occur on both metal and plastic substrates . For plastic substrates, the substrate must be activated with fine particles of palladium .
Biochemical Pathways
The reduction of nickel ions by sodium hypophosphite is a key step in the electroless nickel plating process . This process results in a durable nickel-phosphorus film that can coat objects with irregular surfaces . The resulting nickel deposit contains up to 15% phosphorus .
Result of Action
The primary result of sodium hypophosphite’s action is the formation of a nickel-phosphorus film . This film is durable and can coat objects with irregular surfaces, making it useful in industries such as avionics, aviation, and the petroleum field .
Action Environment
Sodium hypophosphite is a solid at room temperature and appears as odorless white crystals . It is soluble in water and easily absorbs moisture from the air . It should be kept in a cool, dry place, isolated from oxidizing materials . It decomposes into phosphine, which is irritating to the respiratory tract, and disodium phosphate . Therefore, the compound’s action, efficacy, and stability can be influenced by environmental factors such as temperature, humidity, and the presence of other chemicals .
Safety and Hazards
Orientations Futures
Sodium hypophosphite has attracted much attention in both scientific and industrial applications and is produced commercially on a large scale . Much of the interest in sodium hypophosphite is due to its wide utilization as a reducing agent, a flame-retardant in cotton fabrics, and electrodeposition of copper-coated graphite powders . It is expected to continue to play a significant role in various fields in the future .
Propriétés
InChI |
InChI=1S/Na.HO2P/c;1-3-2/h;(H,1,2)/q+1;/p-1 | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGKNDXOLMOFEJH-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[O-]P=O.[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
NaO2P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
85.962 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
White granules or crystals; [HSDB] | |
| Record name | Sodium hypophosphite | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/1916 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Solubility |
White, colorless, deliquescent granules; saline taste. Soluble in 1 part water, 0.15 part boiling water; freely soluble in glycerol and in boiling alcohol; soluble in cold alcohol, slightly soluble in absolute alcohol. Insoluble in ether. Solubility of anhydrous NaH2PO2 at 25 °C in ethylene glycol: 33.0 g/100g; in propylene glycol: 9.7 g/100g. /Sodium hypophosphite monohydrate/, In water, 909 g/L at 30 °C and pH 5.8 to 5.9, Soluble in water, Slightly soluble in alcohol, Slightly soluble in ammonia and ammonium hydroxide | |
| Record name | Sodium hypophosphite | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6032 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Density |
Density: 1.77 /Sodium hypophosphite monohydrate/ | |
| Record name | Sodium hypophosphite | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6032 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Product Name |
Sodium hypophosphite | |
Color/Form |
Colorless, pearly, crystalline plates or white granular powder, White crystals | |
CAS RN |
7681-53-0 | |
| Record name | Sodium phosphinate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.791 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | SODIUM HYPOPHOSPHITE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8TU1537O43 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Sodium hypophosphite | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6032 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
Melting point equals 392 °F (decomposes into toxic and explosive phosphine gas), Decomposes above 238 °C (OECD Guideline 102) | |
| Record name | Sodium hypophosphite | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/1916 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | Sodium hypophosphite | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6032 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




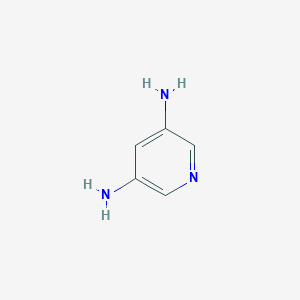
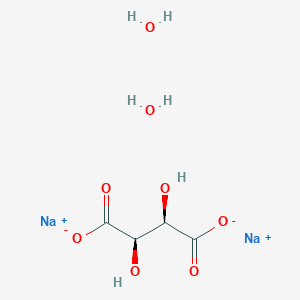
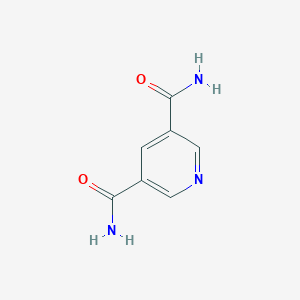
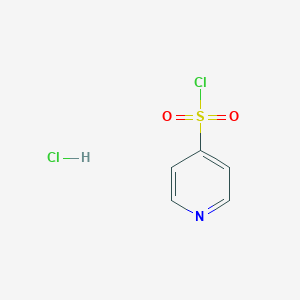
![Pyrido[2,3-b]pyrazin-6(5H)-one](/img/structure/B152815.png)
![Pyrido[3,4-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B152821.png)

